"Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-" properties
"Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-" properties
An In-depth Technical Guide to Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-
Abstract
This technical guide provides a comprehensive analysis of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-, a fluorinated aromatic ketone of significant interest to medicinal chemistry and materials science. While empirical data on this specific molecule is limited, this document synthesizes information from structurally related analogs to project its physicochemical properties, spectroscopic characteristics, and potential applications. We present detailed, plausible synthetic methodologies, including step-by-step protocols and workflow diagrams, grounded in established organic chemistry principles. The guide discusses the strategic importance of the 3,4-bis(difluoromethoxy) substitution pattern, drawing parallels to known bioactive molecules and advanced materials. Finally, a logical framework for future biological evaluation and safety considerations are outlined, providing a foundational resource for researchers and drug development professionals exploring this promising chemical entity.
Introduction: The Strategic Value of the Difluoromethoxy Moiety
Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- (also known as 3',4'-bis(difluoromethoxy)acetophenone) is an aromatic ketone distinguished by the presence of two difluoromethoxy (-OCF₂H) groups on the phenyl ring. The incorporation of fluorinated motifs is a cornerstone of modern drug design, and the -OCF₂H group, in particular, offers a unique set of properties that make it highly valuable.[1]
Unlike the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group is a moderately lipophilic, metabolically stable hydrogen bond donor.[2] This rare combination allows it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability and membrane permeability.[3] The presence of two such groups on a catechol-like scaffold suggests that Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- can serve as a key building block for complex molecules with fine-tuned pharmacokinetic profiles. This guide aims to provide a detailed technical overview of this compound, leveraging data from analogous structures to build a predictive but scientifically rigorous profile.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
| Property | Value / Estimation | Source / Basis |
| CAS Number | 885132-71-8 | Vendor Listing[6] |
| Molecular Formula | C₁₀H₈F₄O₃ | Calculated |
| Molecular Weight | 252.16 g/mol | Calculated |
| Physical Form | Expected to be a liquid or low-melting solid | Analogy to[4] |
| Boiling Point | Estimated >250 °C at 760 mmHg | Extrapolation from |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | General property of similar ketones |
| logP (Octanol/Water) | Estimated: 2.5 - 3.5 | Increased lipophilicity from -OCF₂H groups[2] |
Predicted Spectroscopic Data
The structural features of the molecule allow for predictable spectroscopic signatures.
-
¹H NMR: The spectrum would be characterized by a singlet for the acetyl methyl protons (~2.6 ppm), aromatic protons in the 7.2-7.8 ppm region showing complex splitting, and two distinct triplets for the -OCF₂H protons (~6.6-7.2 ppm) with a characteristic J-coupling to fluorine atoms (~74 Hz).[7]
-
¹³C NMR: The carbonyl carbon is expected in the highly deshielded region of 195-200 ppm.[8] Aromatic carbons would appear between 115-150 ppm, with those directly attached to the oxygen atoms showing higher chemical shifts. The methyl carbon would be around 26-30 ppm. The difluoromethoxy carbons would appear as triplets due to C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected for the non-equivalent difluoromethoxy groups, likely appearing as doublets due to H-F coupling, in the region of -78 to -82 ppm relative to CFCl₃.[7]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aromatic ketone would be prominent between 1680-1700 cm⁻¹.[8] Additional strong bands corresponding to C-F stretching would be observed in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 252.16. Key fragmentation patterns would include the loss of the acetyl group ([M-43]⁺) and potentially fragments corresponding to the loss of difluorocarbene.
Synthesis and Methodologies
The synthesis of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- can be approached via two primary strategic disconnections: introduction of the acetyl group onto a pre-functionalized ring, or difluoromethylation of a suitable acetophenone precursor. The former, a Friedel-Crafts acylation, is a robust and widely used method for forming aromatic ketones.[9][10]
Proposed Synthetic Workflow: Friedel-Crafts Acylation
The most direct proposed route involves the acylation of 1,2-bis(difluoromethoxy)benzene, a commercially available starting material. This reaction utilizes a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to generate a reactive acylium ion from an acylating agent like acetyl chloride or acetic anhydride.[11]
Caption: Proposed synthetic workflow via Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is adapted from standard Friedel-Crafts acylation procedures and synthetic methods for related difluoromethoxy compounds.[12][13]
Materials:
-
1,2-Bis(difluoromethoxy)benzene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the AlCl₃ suspension over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Acylation: Add a solution of 1,2-bis(difluoromethoxy)benzene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until all solids dissolve. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Potential Applications and Research Directions
The unique electronic properties and steric profile of the bis(difluoromethoxy)phenyl motif make this ethanone derivative a promising candidate for several high-value applications.
Medicinal Chemistry and Drug Development
The core structure is analogous to key fragments in several successful pharmaceuticals. For instance, the phosphodiesterase-4 (PDE4) inhibitor Roflumilast contains a 3-cyclopropylmethoxy-4-difluoromethoxy-benzamide moiety.[1] The title compound could serve as a precursor for novel PDE4 inhibitors for treating inflammatory disorders. Furthermore, many kinase inhibitors utilize substituted acetophenone scaffolds to interact with the hinge region of the ATP binding pocket. The hydrogen-bond donating capacity of the -OCF₂H groups could be exploited to design novel inhibitors.[1]
Caption: Logical workflow for biological evaluation of the title compound.
Materials Science
Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique dielectric properties.[14] As a monomer or additive, Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- could be incorporated into high-performance polymers like polyimides or epoxy resins for applications in electronics and aerospace. The ketone functionality provides a reactive handle for polymerization or cross-linking reactions.
Safety and Handling
No specific safety data sheet exists for the title compound. The following precautions are based on data for the structurally similar 1-(4-(difluoromethoxy)phenyl)ethanone (CAS 83882-67-1).
| Hazard Category | GHS Hazard Statements | Precautionary Measures |
| Flammability | H227: Combustible liquid | Keep away from heat, sparks, and open flames. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing vapors. Use only in a well-ventilated area. |
Handling: Handle in a chemical fume hood using standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- represents a chemical scaffold with significant untapped potential. Its dual difluoromethoxy substitution provides a unique combination of metabolic stability and hydrogen-bonding capability, making it an attractive building block for the next generation of pharmaceuticals, particularly in the areas of anti-inflammatory and kinase inhibitor research. Furthermore, its fluorinated nature and reactive ketone handle suggest utility in advanced materials science. While further empirical investigation is required to fully characterize its properties and validate its potential, the synthetic pathways are feasible and the rationale for its application is scientifically sound. This guide provides a robust foundation for researchers to initiate exploration into this promising compound.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Available at: [Link]
-
Journal of Fluorine Chemistry. ScienceDirect. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Organic Syntheses Procedure: Bis(4-fluorophenyl)difluoromethane. Organic Syntheses. Available at: [Link]
-
Friedel-Crafts Acylation of Benzene. Chemguide. Available at: [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Mechanochemical difluoromethylations of ketones. PMC. Available at: [Link]
-
3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269. PubChem. Available at: [Link]
-
Applications of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Material Science. ChemBeamer. Available at: [Link]
-
1-(4-(Trifluoromethoxy)phenyl)ethanone(CAS# 85013-98-5). Angene. Available at: [Link]
-
Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ResearchGate. Available at: [Link]
-
Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. ResearchGate. Available at: [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of Hexafluoroacetone Imine, (CF3)2C=NH. MDPI. Available at: [Link]
-
Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Emerging Fluorinated Motifs Synthesis, Properties, and Applications Volume 1&2. Scribd. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-(4-(Difluoromethoxy)phenyl)ethanone | 83882-67-1 [sigmaaldrich.com]
- 5. 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 101975-23-9|1-(3-(Difluoromethoxy)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3,4-BIS-DIFLUOROMETHOXY-BENZALDEHYDE | 127842-54-0 [chemicalbook.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. nbinno.com [nbinno.com]
